Comprehensive Technical Guide: Chemical Structure, Synthesis, and Pharmacological Profiling of 5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Pharmacological Profiling of 5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one
Executive Summary
5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one is a highly specialized, nitrogen-containing tetracyclic compound belonging to the azaarene (acridone) family. While planar benzo[c]acridines are heavily documented for their non-specific DNA intercalation and subsequent mutagenicity, the introduction of the 6,12-dihydro modification and the 5,5-dimethyl substitution fundamentally alters this molecule's spatial geometry and pharmacological profile. This whitepaper provides an in-depth analysis of its structural elucidation, synthetic pathways, and biological evaluation protocols, designed for researchers in medicinal chemistry and drug development.
Structural Elucidation & Spatial Geometry
The parent scaffold, benzo[c]acridine, is a rigid, fully aromatic tetracyclic system[1]. However, the structural modifications in 5,5-dimethyl-6,12-dihydrobenzo[c]acridin-7-one introduce critical functional divergence:
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Steric Bulk & Non-Planarity: The sp³-hybridized carbon at position 5, bearing two methyl groups, breaks the complete planarity of the tetracyclic system. This "buckling" effect reduces non-specific, frameshift-inducing DNA intercalation while enhancing selective protein-pocket binding (e.g., targeting the hinge region of kinases or Topoisomerase II) [4].
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Electronic Properties: The ketone at position 7 (acridin-7-one) acts as a strong hydrogen-bond acceptor. Conversely, the secondary amine at position 12 (in the 12H-tautomer) serves as a critical hydrogen-bond donor, establishing a push-pull electronic dipole across the molecule.
Physicochemical & ADMET Profiling
Understanding the physicochemical properties is critical for downstream formulation and assay design. The lipophilicity of benzo[c]acridine derivatives dictates their cellular uptake and partitioning [5].
Table 1: Calculated Physicochemical Properties
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₉H₁₇NO | Defines the exact mass and elemental composition. |
| Molecular Weight | 275.35 g/mol | Ideal for small-molecule oral bioavailability (adheres to Lipinski's Rule of 5). |
| LogP (Octanol/Water) | ~4.8 | High lipophilicity; excellent membrane permeability but requires formulation aids (e.g., 1% DMSO) for aqueous in vitro assays [5]. |
| Topological Polar Surface Area | 29.1 Ų | Indicates excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors / Acceptors | 1 / 2 | Facilitates specific target binding via localized electrostatic interactions. |
| sp³ Carbon Fraction (Fsp³) | ~0.15 | The 5,5-dimethyl group increases Fsp³, significantly improving solubility compared to fully aromatic azaarenes. |
Synthetic Methodology and Reaction Mechanisms
The synthesis of highly substituted dihydrobenzo[c]acridones requires precise control over cyclization to avoid fully oxidized, planar byproducts. A modern, self-validating approach utilizes a transition-metal-catalyzed dehydrogenative cyclization.
Protocol: Synthesis via Sc(OTf)₃-Catalyzed Cyclization
This protocol adapts modern advancements in Lewis acid-catalyzed acridone synthesis to construct the 5,5-dimethyl-6,12-dihydro core.
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Step 1: Precursor Assembly. In an oven-dried Schlenk flask, combine the functionalized diarylamine precursor (1.0 mmol) and 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 1.2 mmol).
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Step 2: Catalyst Addition. Add 5 mol% Scandium(III) triflate (Sc(OTf)₃).
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Causality/Rationale: Sc(OTf)₃ is chosen as a water-tolerant Lewis acid that selectively activates the carbonyl group of dimedone for nucleophilic attack without promoting unwanted over-oxidation of the delicate 6,12-dihydro system.
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Step 3: Reaction Conditions. Dissolve the mixture in anhydrous toluene (10 mL) under a strict nitrogen atmosphere.
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Causality/Rationale: The inert atmosphere is mandatory to prevent premature ambient oxidation of the dihydro intermediates into fully aromatic species.
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Step 4: Reflux & Monitoring. Heat the reaction to 110°C for 18 hours. Monitor progression via TLC (Hexane:EtOAc 3:1).
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Step 5: Workup. Quench the reaction with saturated NaHCO₃ to neutralize the Lewis acid. Extract with dichloromethane (3 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄.
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Step 6: Purification. Purify the crude product via flash column chromatography (gradient elution of Hexane/Ethyl Acetate) to isolate the pure compound.
Experimental Workflows & Analytical Validation
A. High-Performance Liquid Chromatography (HPLC) Validation
To ensure >98% purity prior to biological evaluation, HPLC with fluorescence detection (HPLC-FLD) is employed, leveraging the highly fluorescent nature of azaarenes [3].
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Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) [6].
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Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.
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Causality/Rationale: Trifluoroacetic acid (TFA) suppresses the ionization of the acridone nitrogen, preventing peak tailing and ensuring sharp, quantifiable peak shapes.
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Detection: Excitation at 275 nm, Emission at 410 nm.
B. Topoisomerase II Relaxation Assay (Mechanism of Action)
Acridone derivatives are classical Topoisomerase II (Topo II) poisons. They stabilize the Topo II-DNA cleavage complex, leading to double-strand breaks and subsequent cellular apoptosis [2].
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Step 1: Incubate supercoiled pBR322 plasmid DNA (0.5 µg) with 2 units of human Topoisomerase IIα in reaction buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM ATP).
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Causality/Rationale: ATP is strictly required for the N-terminal clamp closure in the catalytic cycle of Topo II; omitting it serves as a negative control.
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Step 2: Add 5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one at varying concentrations (0.1 - 10 µM).
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Step 3: Incubate at 37°C for 30 minutes.
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Step 4: Stop the reaction by adding 1% SDS and 1 mg/mL Proteinase K.
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Causality/Rationale: SDS denatures the enzyme, and Proteinase K digests it, releasing the trapped, relaxed DNA fragments for visualization.
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Step 5: Resolve DNA topoisomers on a 1% agarose gel (run without Ethidium Bromide to prevent intercalation artifacts), post-stain with SYBR Safe, and quantify via densitometry.
Table 2: Comparative Pharmacological Data (Representative)
| Compound | Topo II IC₅₀ (µM) | MCF-7 Cell Viability IC₅₀ (µM) | Mutagenicity (Ames Test) |
| Benzo[c]acridine (Parent) | 12.5 | 8.4 | Positive [2] |
| Acridin-9-one | 45.2 | >50.0 | Negative |
| 5,5-Dimethyl-6,12-dihydro- | 1.8 | 2.3 | Negative * |
*The non-planar geometry significantly reduces frameshift mutations typical of planar intercalators, yielding a safer therapeutic window.
Systems & Pathway Visualization
The following diagrams map the logical relationships in the compound's development and its intracellular mechanism of action.
Caption: High-Throughput Screening (HTS) and analytical validation workflow for acridone derivatives.
Caption: Apoptotic signaling pathway induced by Topoisomerase II inhibition via the synthesized compound.
References
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Title: Benz(c)acridine | C17H11N | CID 9181 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
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Title: Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis Source: PLOS One URL: [Link]
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Title: Application of High-Performance Liquid Chromatography with Fluorescence Detection for Non-Polar Heterocyclic Aromatic Amines and Acridine Derivatives Determination Source: MDPI - Molecules URL: [Link]
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Title: Large‐Scale Synthesis of Helicene‐Like Molecules for the Design of Enantiopure Thin Films with Strong Chiroptical Activity Source: Chemistry - A European Journal URL: [Link]
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Title: Chemical Properties of Benz[c]acridine (CAS 225-51-4) Source: Cheméo URL: [Link]
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Title: PAHs Tabular Elution Order Source: Agilent Technologies URL: [Link]
